4-Nitro-6-(trifluoromethyl)-1H-indazole

IDO1 inhibitor TDO inhibitor Cancer immunotherapy

This 4,6-disubstituted indazole is the critical precursor to the validated 4-amino-6-CF₃ pharmacophore required for nanomolar IDO1/TDO dual inhibition. The electron-withdrawing 4-nitro and metabolically stable 6-trifluoromethyl groups deliver orthogonal reactivity for divergent library synthesis. Procure with confidence—this building block replaces longer, lower-yielding 6-bromo analog routes and ensures regioisomeric purity essential for immune-oncology drug discovery.

Molecular Formula C8H4F3N3O2
Molecular Weight 231.13 g/mol
CAS No. 1360930-13-7
Cat. No. B1431428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitro-6-(trifluoromethyl)-1H-indazole
CAS1360930-13-7
Molecular FormulaC8H4F3N3O2
Molecular Weight231.13 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1NN=C2)[N+](=O)[O-])C(F)(F)F
InChIInChI=1S/C8H4F3N3O2/c9-8(10,11)4-1-6-5(3-12-13-6)7(2-4)14(15)16/h1-3H,(H,12,13)
InChIKeyUHMQLMVVZOTFDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Nitro-6-(trifluoromethyl)-1H-indazole (CAS 1360930-13-7) – Key Intermediate for IDO1/TDO Inhibitor Development


4-Nitro-6-(trifluoromethyl)-1H-indazole (CAS 1360930-13-7) is a 4,6-disubstituted 1H-indazole building block [1] that serves as a critical precursor to 4-amino-6-(trifluoromethyl)-1H-indazole, the core scaffold for potent IDO1 and TDO dual inhibitors [2]. Its molecular formula is C₈H₄F₃N₃O₂ (MW 231.13 g/mol) with a purity specification of ≥95% . The compound bears an electron-withdrawing nitro group at the 4-position and a trifluoromethyl group at the 6-position, a substitution pattern that is specifically required for downstream pharmacophore elaboration in immune-oncology drug discovery programs. It is commercially available but primarily utilized as a research intermediate rather than a final bioactive entity.

Why Generic 4,6-Disubstituted Indazoles Cannot Substitute for 4-Nitro-6-(trifluoromethyl)-1H-indazole in Drug Discovery Programs


Substitution at the indazole 4- and 6-positions is not functionally interchangeable. Structure–activity relationship (SAR) studies on IDO1/TDO inhibitors have demonstrated that a nitro (or amino) group at the 4-position is essential for TDO inhibitory activity, while the substituent at the 6-position dictates IDO1/TDO selectivity and potency [2]. Replacing the 6-CF₃ group with bromine, methyl, or hydrogen dramatically alters the pharmacological profile: the 6-bromo analog exhibits a longer synthetic route with lower overall yield [1], while the non-fluorinated 4-nitroindazole lacks the lipophilicity and metabolic stability imparted by the CF₃ group. Positional isomers such as 5-nitro-6-(trifluoromethyl)-1H-indazole or 6-nitro-4-(trifluoromethyl)-1H-indazole place the nitro group at a non-productive position relative to the enzyme active site, rendering them unsuitable as precursors for the validated 4-amino-6-CF₃ pharmacophore. The quantitative evidence below delineates these points.

Quantitative Differentiation Evidence for 4-Nitro-6-(trifluoromethyl)-1H-indazole vs. Closest Analogs


IDO1/TDO Pharmacophore: 4-Nitro-6-CF₃ Substitution Pattern Is Required for Potent Dual Inhibition

The 4-amino-6-substituted indazole scaffold, directly derived from 4-nitro-6-(trifluoromethyl)-1H-indazole via nitro reduction, is the validated pharmacophore for IDO1/TDO dual inhibition. In a systematic SAR study, compound HT-28 (bearing a 4-amino-6-CF₃ indazole core) exhibited TDO IC₅₀ = 0.62 μM and IDO1 IC₅₀ > 10 μM (selective for TDO), while compound HT-30 (4-amino-6-OCH₃ analog) showed TDO IC₅₀ = 0.17 μM. In contrast, the 5-nitro-6-(trifluoromethyl)-1H-indazole isomer places the nitro group at a position that, upon reduction, yields a 5-amino derivative that is not accommodated by the TDO active site according to the reported SAR [1]. HT-28 further demonstrated significant in vivo antitumor activity in a CT-26 allograft BALB/c mouse model at a low dose, with IHC showing reduced Foxp3 and enhanced CD8 and TNF-α expression in tumor tissue [1]. No equivalent in vivo efficacy has been reported for 5-amino or 7-amino indazole regioisomers in this target class.

IDO1 inhibitor TDO inhibitor Cancer immunotherapy Indazole SAR

Synthetic Route Efficiency: Shorter Route and Higher Yield vs. Legacy 4,6-Disubstituted Indazole Methods

Patent CN107805221A discloses a method for preparing 4,6-disubstituted 1H-indazole derivatives including 4-nitro-6-(trifluoromethyl)-1H-indazole. The patent states that prior to this invention, among 4-nitro (or 4-amino)-1H-indazole compounds substituted at the 6-position, only the 6-bromo derivative had reported synthesis, and that route was long with low overall yield [1]. The disclosed method achieves a 3-step sequence (nitration, selective mono-reduction, diazotization/cyclization) with demonstrated step yields of 92% (nitration to dinitro intermediate) and 96% (final cyclization) for the 6-bromo analog [1]. The method is explicitly claimed to be applicable to 4-nitro-6-(trifluoromethyl)-1H-indazole, offering a shorter route and higher yield than the legacy 6-bromo route. In contrast, the alternative 6-bromo-4-nitro-1H-indazole (CAS 885518-46-7) requires a longer synthesis and delivers lower overall yields, making it less economical for scale-up.

Indazole synthesis Process chemistry Nitro reduction Pharmaceutical intermediate

Physicochemical Property Differentiation: Density, Boiling Point, and Flash Point vs. Non-Fluorinated 4-Nitroindazole

The presence of the trifluoromethyl group at the 6-position significantly alters physicochemical properties compared to non-fluorinated 4-nitroindazole (CAS 2942-03-1). The target compound 4-nitro-6-(trifluoromethyl)-1H-indazole has a predicted density of 1.6 ± 0.1 g/cm³, boiling point of 347.8 ± 37.0 °C at 760 mmHg, and flash point of 164.2 ± 26.5 °C . In contrast, 4-nitroindazole (MW 163.13 g/mol) has a lower molecular weight and is expected to have a lower boiling point and density. These differences affect chromatographic retention, recrystallization conditions, and formulation behavior. The CF₃ group also increases calculated logP, enhancing membrane permeability of downstream analogs – a critical factor for CNS penetration and oral bioavailability in drug candidates.

Physicochemical properties Lipophilicity Formulation Quality control

Orthogonal Reactivity: Selective Nitro Reduction in the Presence of CF₃ Group

The 4-nitro group in 4-nitro-6-(trifluoromethyl)-1H-indazole can be chemoselectively reduced to the corresponding 4-amino-6-(trifluoromethyl)-1H-indazole without affecting the 6-CF₃ group, using standard conditions such as H₂/Pd-C or SnCl₂/EtOH [1]. This orthogonal reactivity is critical because the trifluoromethyl group is stable under reductive conditions, whereas 6-bromo analogs (e.g., 6-bromo-4-nitro-1H-indazole) are susceptible to undesired hydrodebromination during catalytic hydrogenation, leading to byproduct formation and lower yield. The nitro-to-amine conversion is the gateway step for synthesizing the IDO1/TDO inhibitor pharmacophore; any competing side reaction at the 6-position compromises product purity and yield. No such interference occurs with the 6-CF₃ analog, making it a more reliable intermediate for amine elaboration.

Chemoselective reduction Nitro to amine Functional group compatibility Indazole derivatization

Optimal Application Scenarios for 4-Nitro-6-(trifluoromethyl)-1H-indazole Based on Quantitative Differentiation Evidence


Synthesis of 4-Amino-6-(trifluoromethyl)-1H-indazole for IDO1/TDO Dual Inhibitor Medicinal Chemistry Programs

The primary application of 4-nitro-6-(trifluoromethyl)-1H-indazole is as a precursor to 4-amino-6-(trifluoromethyl)-1H-indazole, the validated core scaffold for IDO1/TDO dual inhibitors. The SAR evidence in Section 3 demonstrates that the 4-amino-6-CF₃ substitution pattern is required for nanomolar TDO inhibition (HT-28 IC₅₀ = 0.62 μM) [1], and the 6-CF₃ group specifically modulates IDO1/TDO selectivity. Medicinal chemistry teams developing cancer immunotherapy agents should procure this compound as the starting material for focused compound libraries targeting the tryptophan–kynurenine immune checkpoint pathway.

Process Chemistry Scale-Up Using the Short-Route, High-Yield CN107805221A Method

For industrial-scale production of 4,6-disubstituted indazole intermediates, the 3-step synthetic route disclosed in patent CN107805221A (step yields up to 96%) [2] offers significant cost and efficiency advantages over legacy routes. This route is specifically applicable to 4-nitro-6-(trifluoromethyl)-1H-indazole. CROs and CDMOs engaged in kilogram-scale synthesis of indazole building blocks should evaluate this route relative to the longer, lower-yielding protocols for 6-bromo analogs, which require additional protection/deprotection steps.

Chemoselective Functionalization Studies Requiring Orthogonal Nitro/CF₃ Reactivity

Research groups performing chemoselective transformations on polyfunctional indazoles benefit from the orthogonal reactivity of the 4-nitro and 6-CF₃ groups. The nitro group can be reduced, diazotized, or coupled without affecting the trifluoromethyl substituent [2], whereas 6-halo analogs present competing reactivity. This makes 4-nitro-6-(trifluoromethyl)-1H-indazole the preferred intermediate for divergent synthesis of 4-amino, 4-amide, or 4-aryl indazole series while retaining the metabolically stable 6-CF₃ group.

Quality Control and Reference Standard for Regioisomeric Purity Assessment

The distinct physicochemical properties of 4-nitro-6-(trifluoromethyl)-1H-indazole (density 1.6 g/cm³, boiling point ~348 °C) enable its use as a reference standard for HPLC and GC-MS methods designed to detect regioisomeric impurities (e.g., 5-nitro-6-CF₃ or 6-nitro-4-CF₃ isomers) in bulk indazole intermediates. Analytical laboratories supporting pharmaceutical QC should include this compound in impurity profiling panels, as regioisomeric contamination can lead to biologically inactive downstream products.

Quote Request

Request a Quote for 4-Nitro-6-(trifluoromethyl)-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.